Physicochemical Profiling and Experimental Methodologies for 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid
Physicochemical Profiling and Experimental Methodologies for 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid
Executive Summary
In modern medicinal chemistry and peptide drug development, the incorporation of non-proteinogenic amino acids is a critical strategy for overcoming the pharmacokinetic limitations of native peptides. 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4) is a highly specialized, unnatural phenylglycine derivative. By combining N-methylation with a polyfluorinated aromatic ring, this building block offers a unique physicochemical profile designed to enhance proteolytic stability, membrane permeability, and metabolic half-life.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind these structural modifications, provide a quantitative physicochemical matrix, and outline self-validating experimental workflows for characterizing this compound.
Structural Rationale & Mechanistic Causality
The architectural design of 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid is not arbitrary; every functional group serves a precise pharmacokinetic purpose.
-
N-Methylation (Proteolytic Stability): Native peptide bonds are highly susceptible to enzymatic cleavage. Alkylating the alpha-amino group removes the hydrogen-bond donor capability of the resulting amide bond once incorporated into a peptide sequence. As detailed in, this prevents the formation of the critical hydrogen-bonding network required by exopeptidases and endopeptidases for substrate recognition, thereby drastically increasing the half-life of the therapeutic agent.
-
3,4,5-Trifluorophenyl Substitution (Metabolic Stability & pKa Modulation): The introduction of three highly electronegative fluorine atoms onto the phenyl ring exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the alpha-carbon and the secondary amine. Consequently, the basicity of the amine is significantly reduced. A lower pKa ensures that at physiological pH (7.4), a higher proportion of the molecule exists in an un-ionized state, facilitating passive diffusion across lipid bilayers. Furthermore, the strong C-F bonds sterically and electronically shield the aromatic ring from cytochrome P450-mediated oxidation, a concept foundational to [1].
Fig 1. Mechanistic causality of structural modifications on physicochemical properties.
Physicochemical Data Matrix
To facilitate rational drug design—such as the—accurate physicochemical parameters are required. The table below synthesizes the core quantitative data for this compound, cross-referenced with[1].
| Property | Value | Mechanistic Relevance |
| Molecular Formula | C9H8F3NO2 | Core scaffold definition. |
| Molecular Weight | 219.16 g/mol | Low MW allows for multiple incorporations without violating Lipinski's Rule of 5. |
| Monoisotopic Mass | 219.0507 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Predicted pKa (COOH) | ~1.6 | Highly acidic due to adjacent electron-withdrawing fluorinated ring. |
| Predicted pKa (NH2+) | ~6.5 - 6.8 | Lowered basicity (vs. standard phenylglycine pKa ~8.4) increases the neutral fraction at pH 7.4. |
| Isoelectric Point (pI) | ~4.2 | Net neutral charge at mildly acidic pH; critical for formulation and chromatography. |
| Topological Polar Surface Area | 49.3 Ų | Excellent for membrane permeability (well below the 140 Ų threshold). |
Self-Validating Experimental Workflows
Theoretical predictions of fluorinated compounds often deviate from empirical reality due to complex hydration sphere dynamics. Therefore, rigorous, self-validating physical characterization is mandatory.
Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS
Causality: While in-silico LogP tools are useful, they struggle with polyfluorinated inductive effects. A physical shake-flask method coupled with LC-MS/MS provides the true thermodynamic distribution coefficient (LogD) at physiological pH.
-
Buffer Preparation: Prepare 10 mM Phosphate-Buffered Saline (PBS) adjusted precisely to pH 7.4.
-
System Equilibration: Mutually saturate 1-octanol and the PBS buffer by stirring them together for 24 hours at 25°C, then separate the phases.
-
Partitioning: Dissolve the compound in the pre-saturated PBS to a final concentration of 100 µM. Add an equal volume of pre-saturated 1-octanol in a glass vial.
-
Thermodynamic Mixing: Shake the vials at 300 rpm for 24 hours at 25°C. Causality: 24 hours ensures true thermodynamic equilibrium is reached, preventing false kinetic partitioning data.
-
Phase Separation: Centrifuge the emulsion at 10,000 × g for 15 minutes to ensure complete phase boundary separation.
-
Quantification: Extract aliquots from both the aqueous and organic phases. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the transition m/z 220.05 → fragment.
-
Self-Validation Check:
-
Mass Balance: The sum of the Area Under the Curve (AUC) for both phases must equal the AUC of the initial 100 µM stock. A deviation >5% indicates precipitation or adsorption to the glass vial.
-
Reference Standard: Run Propranolol concurrently. If its calculated LogD deviates from the literature value (~1.2), the entire assay must be rejected and recalibrated.
-
Protocol 2: Enantiomeric Resolution and Validation via Chiral HPLC
Causality: The alpha-carbon is a chiral center. Because biological targets (e.g., enzymes, receptors) are inherently chiral, the (R) and (S) enantiomers will exhibit vastly different pharmacological profiles.
-
Sample Preparation: Dissolve the racemic mixture of the compound in Methanol/Isopropanol (80:20 v/v) at a concentration of 5 mg/mL.
-
Chromatographic Parameters:
-
Column: Preparative Chiralcel OD-H (250 × 21.2 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (85:15:0.1 v/v/v). Causality: The addition of 0.1% TFA is critical to suppress the ionization of the carboxylic acid moiety, which prevents severe peak tailing on the chiral stationary phase.
-
-
Isocratic Elution: Run at a flow rate of 15.0 mL/min, monitoring UV absorbance at 254 nm (leveraging the chromophore of the fluorinated phenyl ring).
-
Fraction Collection: Collect the baseline-resolved peaks corresponding to Enantiomer 1 and Enantiomer 2. Evaporate the solvent using a vacuum centrifuge.
-
Self-Validation Check (Orthogonal Testing):
-
Analytical Re-injection: Re-inject the isolated fractions onto an analytical Chiralcel OD-H column. The Enantiomeric Excess (ee) must be >99%.
-
Polarimetry: Dissolve the purified fractions in 1M HCl and measure the specific optical rotation [α]D20 to unambiguously assign the stereochemistry based on established literature standards for phenylglycine derivatives.
-
Fig 2. Self-validating workflow for chiral resolution and downstream purity validation.
References
-
PubChem Compound Summary for CID 63076106, 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Synthetic Preparation of N-Methyl-α-amino Acids Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues Source: RSC Chemical Biology URL:[Link]
-
The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
